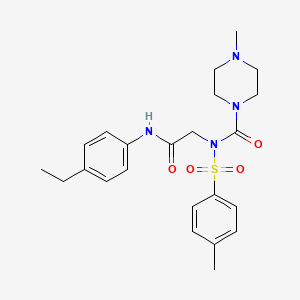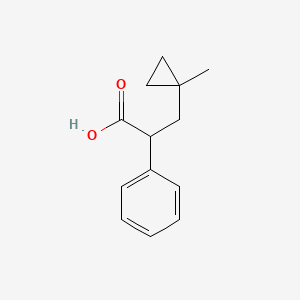
3-(1-甲基环丙基)-2-苯基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylcyclopropyl)-2-phenylpropanoic acid is a compound that can be associated with the family of cyclopropane-containing acids. While the specific compound is not directly studied in the provided papers, related compounds with cyclopropane rings and phenyl groups have been investigated, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds can be complex due to the reactivity of the cyclopropane ring. For instance, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate required protection of the cyclopropene ring by iodination to allow oxidation of an alcohol to a carboxylic acid, followed by deprotection using activated zinc . This indicates that the synthesis of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid would likely require careful consideration of protecting groups and reaction conditions to maintain the integrity of the cyclopropane ring.
Molecular Structure Analysis
The molecular structure of cyclopropane-containing compounds has been studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure and conformation of 1-phenyl-2-methylcyclopropene-3-carboxylic acid were determined by X-ray methods, revealing interactions between the phenyl group and the cyclopropane ring . Similarly, NMR spectral analysis has been used to investigate the conformational equilibria of related compounds . These studies suggest that the molecular structure of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid would likely exhibit significant conformational preferences due to the presence of the phenyl and cyclopropane rings.
Chemical Reactions Analysis
Cyclopropane-containing acids can undergo various chemical reactions, including oxidation and ring-opening. For instance, one-electron oxidation of cyclopropane carboxylic acids can lead to radical cations that undergo decarboxylation or react with hydroxide ions, depending on the pH . Additionally, methylenecyclopropanes can react with diphenyl diselenide to give ring-opened products . These studies suggest that 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid could also participate in similar oxidation and ring-opening reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane-containing compounds are influenced by their molecular structure. For example, the presence of substituents on the cyclopropane ring can affect the compound's stability and reactivity . The electrochemical functionalization of phenylcyclopropane has been studied, indicating that such compounds can undergo transformations in the presence of an electric current . These insights can be extrapolated to predict the properties of 3-(1-Methylcyclopropyl)-2-phenylpropanoic acid, such as its reactivity in electrochemical conditions.
科学研究应用
合成和药物化学
一项研究表明,路易斯酸催化的活化环丙烷开环,导致对映选择性地合成重要的化合物,例如双重血清素/去甲肾上腺素再摄取抑制剂。这一过程强调了 3-(1-甲基环丙基)-2-苯基丙酸衍生物在合成复杂分子用于治疗目的方面的潜力 (Lifchits & Charette, 2008).
可持续化学生产的代谢工程
研究大肠杆菌的代谢工程从头生产 3-苯基丙醇(一种香料的前体),证明了 3-(1-甲基环丙基)-2-苯基丙酸在开发可持续化学制造工艺中的用处。该研究重点介绍了从 L-苯丙氨酸到 3-苯基丙醇的途径,说明了该酸在通过生物技术手段生成高价值化学品中的作用 (Liu et al., 2021).
有机合成和化学反应
由 U 形模板指导的远程 meta-C-H 键交叉偶联展示了涉及苯基丙酸衍生物的化学合成创新方法。这项研究指出了 3-(1-甲基环丙基)-2-苯基丙酸在促进复杂有机反应中的多功能性,可能导致新型药物和材料的开发 (Wan et al., 2013).
化学反应中的机理见解
用苯丙烷衍生物研究尿素的化学,揭示了对设计新型有机反应和理解反应途径至关重要的机理见解。这些知识有助于环丙烷和苯丙烷衍生物在合成化学、药物开发和材料科学中的更广泛应用 (Butler, Hussain, & Leitch, 1980).
酶促拆分和化学酶促途径
一种制备手性化合物的化学酶促途径,突出了 3-(1-甲基环丙基)-2-苯基丙酸衍生物在酶促拆分和光学纯化合物合成中的潜力。此类工艺对于生产具有高对映体纯度的活性药物成分 (API) 至关重要,这对于药物疗效和安全性至关重要 (Zhao et al., 2014).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(1-methylcyclopropyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(7-8-13)9-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDNCZJNZHZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)
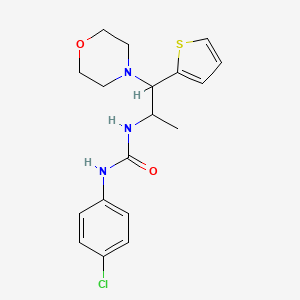

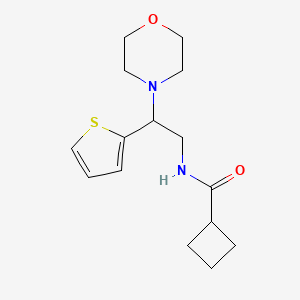
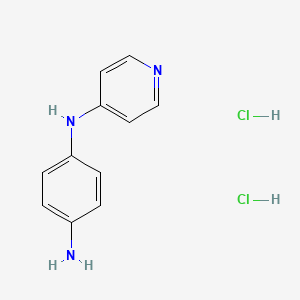
![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)
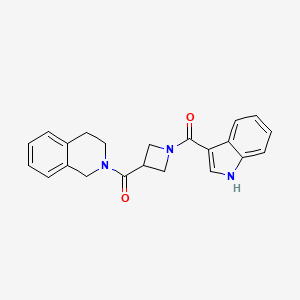

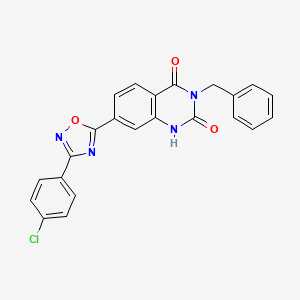
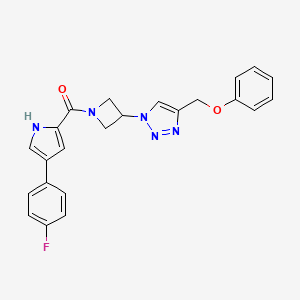
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)
